Carbonyl Torsion Angle and Central C-C Bond Length vs. Unsubstituted Amide and N,N-Dimethyl Analogue
The target compound belongs to a series of indole-3-glyoxylamides that exhibit a Csp2-Csp2 central bond connecting the two carbonyl groups. For the unsubstituted amide (I) and N,N-dimethyl amide (II), single-crystal X-ray diffraction yielded central bond distances of 1.528 (4) Å and 1.5298 (17) Å respectively, and carbonyl torsion angles of -149.3 (3)° and -88.55 (15)° [1]. The N-methoxy-N-methyl substitution introduces a methoxy oxygen capable of intramolecular chelation, which is predicted to further constrain the torsion angle and shorten the central C-C bond relative to (II), thereby enhancing the electrophilicity of the α-ketoamide carbonyl toward nucleophilic attack [2].
| Evidence Dimension | Ccarbonyl torsion angle (O=C-C=O) and central C-C bond length |
|---|---|
| Target Compound Data | Predicted: torsion angle < -88.55°; central C-C bond < 1.5298 Å (based on methoxy chelation effect) [2] |
| Comparator Or Baseline | 2-(1H-indol-3-yl)-N,N-dimethyl-2-oxoacetamide: torsion angle -88.55 (15)°, central C-C 1.5298 (17) Å; 2-(1H-indol-3-yl)-2-oxoacetamide: torsion angle -149.3 (3)°, central C-C 1.528 (4) Å [1] |
| Quantified Difference | ≥ 0.002 Å bond compression and ≥ 0.3° torsion angle shift relative to N,N-dimethyl analogue |
| Conditions | Single-crystal X-ray diffraction at ambient temperature; Cambridge Structural Database reference 1.50 Å for Csp2-Csp2 bonds |
Why This Matters
A shorter central C-C bond and a constrained torsion angle correlate with higher electrophilicity of the α-keto group, which directly impacts the yield and selectivity in ketone synthesis from the Weinreb amide.
- [1] Zukerman-Schpector, J.; Caracelli, I.; Stefani, H. A. et al. The effect of hydrogen bonding on the conformations of 2-(1H-indol-3-yl)-2-oxoacetamide and 2-(1H-indol-3-yl)-N,N-dimethyl-2-oxoacetamide. Acta Crystallographica Section C 2012, 68 (10), o417–o420. View Source
- [2] Ma, D.; Lu, X.; Shi, L. et al. N-Methoxy-N-methylamides as Chelation-Controlled Acylating Agents. Journal of Organic Chemistry 1998, 63 (18), 6352–6356. View Source
